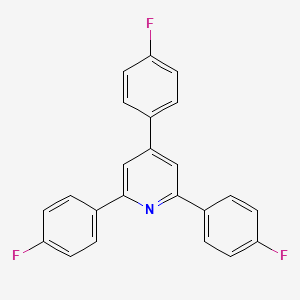
2,4,6-Tris(4-fluorophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(4-fluorophenyl)pyridine is a heterocyclic aromatic compound characterized by a pyridine ring substituted with three 4-fluorophenyl groups at the 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-fluorophenyl)pyridine typically involves multicomponent reactions. One efficient method includes the reaction of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing the six-membered heterocyclic pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable multicomponent reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tris(4-fluorophenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The pyridine ring can participate in redox reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,4,6-Tris(4-fluorophenyl)pyridine has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: It finds applications in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(4-fluorophenyl)pyridine largely depends on its application. In catalysis, it acts as a ligand that facilitates the formation of active catalytic sites. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Comparación Con Compuestos Similares
2,4,6-Tris(4-pyridyl)pyridine: Similar in structure but with pyridyl groups instead of fluorophenyl groups, used in MOF synthesis.
2,4,6-Triphenylpyridine: Lacks the fluorine atoms, which can significantly alter its chemical reactivity and applications.
Uniqueness: 2,4,6-Tris(4-fluorophenyl)pyridine is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and interactions in various chemical and biological systems.
Propiedades
Número CAS |
41855-53-2 |
|---|---|
Fórmula molecular |
C23H14F3N |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2,4,6-tris(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C23H14F3N/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17/h1-14H |
Clave InChI |
KZDLZTDZYLSWIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



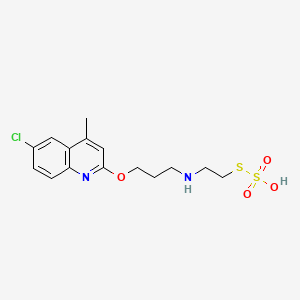


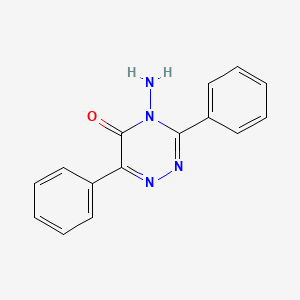
![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)

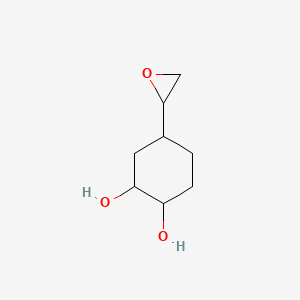
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
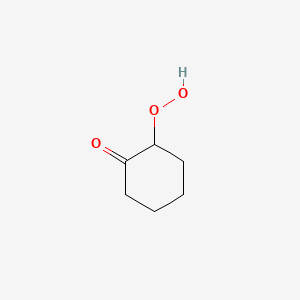
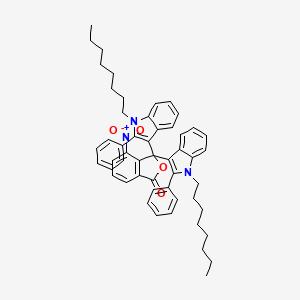
![Methyl 2-[(2-methylacryloyl)oxy]benzoate](/img/structure/B14654430.png)
